molecular formula C9H10Cl2N2O4 B13937187 Dimethyl 2-(6-chloropyrazin-2-yl)malonate hydrochloride

Dimethyl 2-(6-chloropyrazin-2-yl)malonate hydrochloride

Cat. No.: B13937187
M. Wt: 281.09 g/mol
InChI Key: OZNJXXGLCGWMHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 2-(6-chloropyrazin-2-yl)malonate hydrochloride is a chemical compound with the molecular formula C11H13ClN2O4 and a molecular weight of 272.68 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-(6-chloropyrazin-2-yl)malonate hydrochloride typically involves the reaction of 6-chloropyrazine-2-carboxylic acid with dimethyl malonate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve efficient production. The compound is then purified and crystallized to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(6-chloropyrazin-2-yl)malonate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl 2-(6-chloropyrazin-2-yl)malonate hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of Dimethyl 2-(6-chloropyrazin-2-yl)malonate hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2-(6-chloropyrazin-2-yl)malonate
  • Dimethyl 2-(6-bromopyrazin-2-yl)malonate
  • Dimethyl 2-(6-fluoropyrazin-2-yl)malonate

Uniqueness

Dimethyl 2-(6-chloropyrazin-2-yl)malonate hydrochloride is unique due to its specific chlorine substitution on the pyrazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and industrial applications .

Properties

Molecular Formula

C9H10Cl2N2O4

Molecular Weight

281.09 g/mol

IUPAC Name

dimethyl 2-(6-chloropyrazin-2-yl)propanedioate;hydrochloride

InChI

InChI=1S/C9H9ClN2O4.ClH/c1-15-8(13)7(9(14)16-2)5-3-11-4-6(10)12-5;/h3-4,7H,1-2H3;1H

InChI Key

OZNJXXGLCGWMHB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CN=CC(=N1)Cl)C(=O)OC.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.